molecular formula C6H5ClNaO2S B082594 Sodium 4-Chlorobenzenesulfinate CAS No. 14752-66-0

Sodium 4-Chlorobenzenesulfinate

Cat. No.: B082594
CAS No.: 14752-66-0
M. Wt: 199.61 g/mol
InChI Key: GJAKRMFICWCSQW-UHFFFAOYSA-N
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Description

Sodium 4-Chlorobenzenesulfinate is a useful research compound. Its molecular formula is C6H5ClNaO2S and its molecular weight is 199.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hybrid Nanomaterial Synthesis : Sodium 4-Chlorobenzenesulfonate (a compound closely related to Sodium 4-Chlorobenzenesulfinate) has been used to synthesize organo-mineral hybrid nanomaterials with zinc–aluminium layered double hydroxides. This process involves intercalating 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides using methods like coprecipitation and ion exchange, resulting in stable hybrid nanostructured materials (Lakraimi et al., 2006).

  • Dye Intermediate Synthesis : It plays a role in the synthesis of dye intermediates, such as in the production of Sodium Bromide Acid Dye intermediates. This application is crucial in the dye industry, enhancing product yield and reducing production costs (Liang Yingtang, 2010).

  • Sodium-Ion Battery Research : Research on sodium batteries, particularly sodium-ion batteries, has explored the use of various sodium compounds. While not directly using this compound, this research area highlights the broader context of sodium compounds in energy storage technologies (Delmas, 2018).

  • Medical and Dental Applications : this compound derivatives, such as Sodium N-chlorobenzenesulfonamide, have been studied for their potential in medical applications. For instance, their role in restoring adhesion to pulp chamber dentin treated with other chemicals in endodontic treatments has been investigated (Ana Carolina Pimentel Corrêa et al., 2016).

  • Anion-Exchange Membranes : this compound derivatives are also involved in the preparation of anion-exchange membranes. These membranes have applications in water purification and desalination, showing potential in industries like textile and wastewater treatment (J. Zhu et al., 2014).

  • Food Industry Applications : In the food industry, this compound derivatives have been studied for their efficacy in inhibiting enzymatic browning in apple slices, showing potential as browning control agents (Shengmin Lu et al., 2007).

  • Analytical Chemistry : this compound and its derivatives are used in analytical chemistry for various purposes, including the estimation of indigocarmine in solutions. They serve as analytical reagents in various chemical analyses (D. Mahadevappa et al., 1981).

  • Environmental Remediation : this compound compounds are being explored for environmental remediation, such as in the detoxification of organochlorine compounds in a sodium carbonate/glycerol system (H. Hai et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-Chlorobenzenesulfinate can be achieved by the sulfonation of 4-chlorobenzenesulfonic acid with sodium sulfite, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonic acid", "sodium sulfite", "sodium hydroxide", "water" ], "Reaction": [ "Add 4-chlorobenzenesulfonic acid to a mixture of sodium sulfite and water.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Dissolve the solid in water and add sodium hydroxide until the pH is neutral.", "Filter the solution and evaporate the solvent to obtain Sodium 4-Chlorobenzenesulfinate as a solid." ] }

CAS No.

14752-66-0

Molecular Formula

C6H5ClNaO2S

Molecular Weight

199.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfinate

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);

InChI Key

GJAKRMFICWCSQW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl.[Na]

14752-66-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 504 g of sodium sulfite and 1.8 l of water was added portionwise 16 g of p-chlorobenzenesulfonyl chloride at 50° C. After being stirred at 55°-60° C. for 3 hours, the mixture was cooled with ice and white crystals which separated out were collected and washed with cold water to obtain 152 g of sodium p-chlorobenzenesulfinate. In a manner similar to Synthesis Example 1, sodium p-chlorobenzenesulfinate and ethyl chloroacetate were reacted to obtain ethyl p-chlorophenylsulfonyl acetate. The ester thus obtained (110 g) was added portionwise to a 20% sodium hydroxide aqueous solution while cooling with ice. During this procedure, white crystals separated out quickly. After stirring at room temperature for 1 hour, the mixture was cooled with ice and white crystals were collected by filtration and washed with isopropanol. The crystals thus obtained were dissolved in 300 ml of water and the solution was neutralized with diluted hydrochloric acid. The white crystals which separated out were collected by filtration, washed with water to obtain 90 g of p-chlorophenylsulfonylacetic acid.
Quantity
504 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
sodium p-chlorobenzenesulfinate

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12 g zinc dust in 300 ml boiling water was added portion-wise 21.1 g p-chlorobenzene-sulphonylchloride. After stirring 1 hour at 90° C., the mixture was cooled down and excess Na2CO3 added. The water was evaporated off leaving a mixture of white powder and zinc compound. The powder was repeatedly extracted with methanol and the extract was evaporated off. Acetone was then added and the precipitate was filtered, washed with acetone and dried. Yield 18 g.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
p-chlorobenzenesulphinic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Sodium 4-Chlorobenzenesulfinate

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